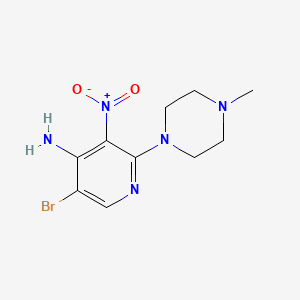
Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate
Descripción general
Descripción
“Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate” is a chemical compound with the molecular formula C12H9N3O5 . It is also known as 3-Pyridazinecarboxylic acid, 6-(4-nitrophenoxy)-, methyl ester . The molecular weight of this compound is 275.22 .
Molecular Structure Analysis
The InChI code for “Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate” is 1S/C12H9N3O5/c1-19-12(16)10-6-7-11(14-13-10)20-9-4-2-8(3-5-9)15(17)18/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate” has a molecular weight of 275.22 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature .Aplicaciones Científicas De Investigación
1. Synthesis and Structural Characterization
Recent studies have highlighted the synthesis and structural characterization of pyridazine derivatives, including those similar to Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate. For example, Sallam et al. (2021) synthesized and characterized triazole pyridazine derivatives, highlighting their crystal structure, density functional theory calculations, and Hirshfeld surface analysis (Sallam et al., 2021). These types of studies are crucial for understanding the molecular and electronic structures of pyridazine derivatives.
2. Antimicrobial Applications
Pyridazine derivatives have been explored for their antimicrobial potential. For instance, Al-Kamali et al. (2014) investigated novel thieno[2,3-c]pyridazines for their antibacterial activities. These compounds were synthesized and evaluated for their efficacy against bacterial strains, showcasing the potential of pyridazine derivatives in developing new antimicrobial agents (Al-Kamali et al., 2014).
3. Herbicidal Activities
The herbicidal applications of pyridazine derivatives have been a subject of research as well. Xu et al. (2012) synthesized novel pyridazine derivatives and evaluated their herbicidal activities. Some of these compounds exhibited significant herbicidal potential, suggesting the use of such chemicals in agriculture (Xu et al., 2012).
4. Potential in Advanced Energetic Materials
In the field of materials science, pyridazine derivatives have been explored for their application in advanced energetic materials. For example, Huang et al. (2020) studied nitrogen-rich tetrazolo[1,5-b]pyridazine, a molecule with promising potential for use in explosives and other high-energy applications (Huang et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c1-19-12(16)10-6-7-11(14-13-10)20-9-4-2-8(3-5-9)15(17)18/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXAQNFCTNSGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



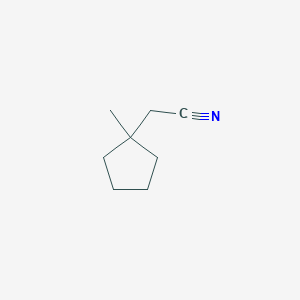

![Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate](/img/structure/B1526022.png)
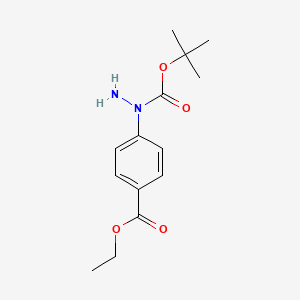
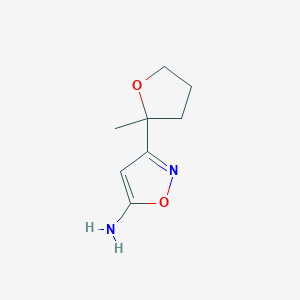


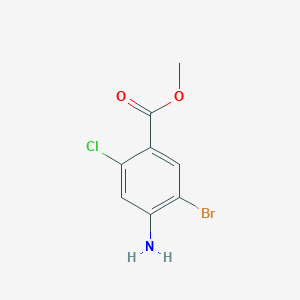
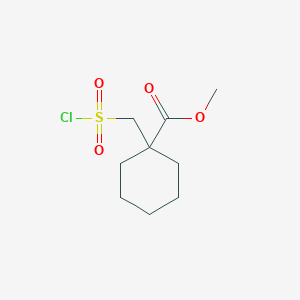
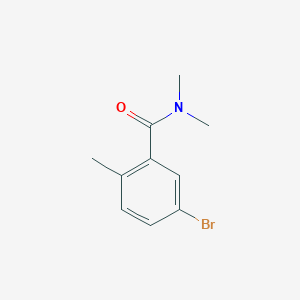
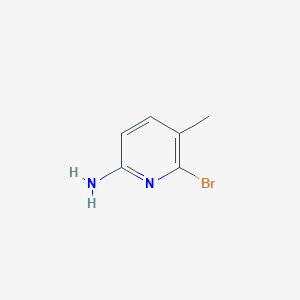
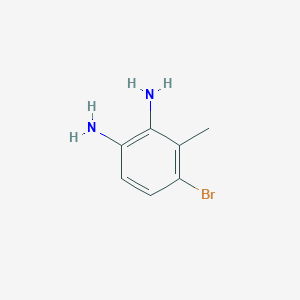
![1-(Tert-butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-6-carboxylic acid](/img/structure/B1526040.png)
